1,3-Dimethyl-5-cyanouracil
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Overview
Description
1,3-Dimethyl-5-cyanouracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of two methyl groups at positions 1 and 3, and a cyano group at position 5 on the uracil ring. The molecular formula of this compound is C7H7N3O2 , and it has a molecular weight of 165.15 g/mol
Mechanism of Action
Mode of Action
For instance, some compounds can undergo efficient photoinduced ligand exchange for solvent water molecules, thus simultaneously releasing biologically active ligands and generating new complexes .
Biochemical Pathways
It’s known that similar compounds can affect various pathways, including those involved in dna synthesis and repair .
Result of Action
Similar compounds have been shown to produce active species capable of forming covalent adducts with dna .
Action Environment
It’s known that the photoreactivity of similar compounds can vary as a function of ligand pka and the ph of the medium .
Biochemical Analysis
Cellular Effects
One study found that a derivative of 1,3-dimethyluracil, 4-Amino-1,3-dimethyl-5-non-anoylaminouracil, displayed a pronounced effect on the in vitro stimulation of the 2-deoxyglucose transport into hepatic rat cells
Molecular Mechanism
One study suggests that 1,3-dimethyluracil can bind to AuIII, forming a complex
Temporal Effects in Laboratory Settings
A series of uracil and theophylline derivatives, including a derivative of 1,3-dimethyluracil, was synthesized and studied for their effects on glucose transport into rat hepatic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethyl-5-cyanouracil can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethyluracil with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethyl-5-cyanouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted uracil derivatives with various functional groups.
Scientific Research Applications
1,3-Dimethyl-5-cyanouracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1,3-Dimethyluracil: Lacks the cyano group, resulting in different chemical reactivity and biological activity.
5-Cyanouracil: Lacks the methyl groups, which can affect its solubility and interaction with biological targets.
1,3-Dimethyl-6-aminouracil:
Uniqueness: 1,3-Dimethyl-5-cyanouracil is unique due to the presence of both methyl and cyano groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-9-4-5(3-8)6(11)10(2)7(9)12/h4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSVXQHYGHTYLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)N(C1=O)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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